![molecular formula C18H15ClN6O2 B2921378 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one CAS No. 903202-10-8](/img/structure/B2921378.png)

3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

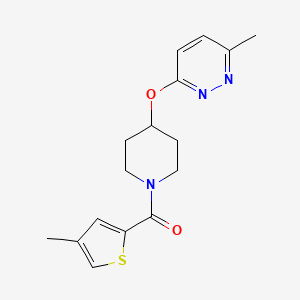

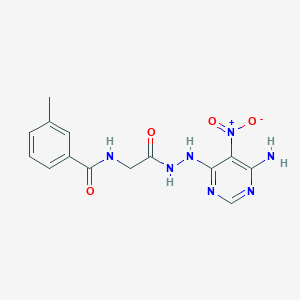

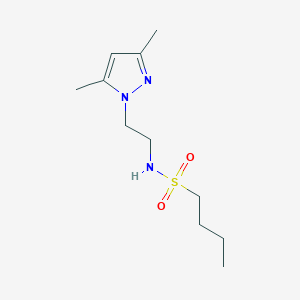

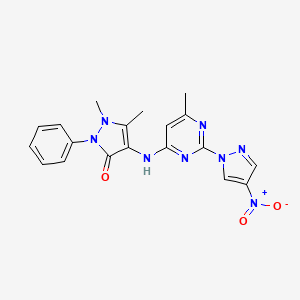

The compound contains several functional groups including an amino group (-NH2), a triazine ring, a benzoxazole ring, and a methyl group (-CH3). These functional groups could potentially contribute to the compound’s reactivity and properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazine derivatives can be synthesized from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the triazine and benzoxazole rings. The electron-donating amino and methyl groups could potentially increase the electron density on the triazine ring, affecting its reactivity .Chemical Reactions Analysis

Triazine derivatives are known to exhibit various biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The specific reactions this compound undergoes would depend on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of the amino group could make the compound basic, and the aromatic rings could contribute to its stability .Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of novel triazole derivatives, including compounds related to the one , to explore their antimicrobial activities. These compounds have been synthesized through reactions involving various primary amines, leading to the development of substances with potential antimicrobial properties against different microorganisms. This highlights the compound's relevance in the development of new antimicrobial agents (Bektaş et al., 2007).

Ring Transformation Studies

Studies on ring transformation have led to the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines] from 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines. This research opens up avenues for generating new compounds with potential pharmaceutical applications (Kurasawa et al., 1988).

Functional Planar Radicals

Functional planar Blatter radicals containing triazine units have been synthesized and characterized for their potential in various applications, including electronics and material science. The synthesis involves Pschorr-type cyclization, offering a pathway to design novel materials with unique properties (Bartos et al., 2019).

Molecular Structure Studies

The molecular structure of triazine derivatives, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been elucidated, providing insights into the structural aspects of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these molecules in various fields (Hwang et al., 2006).

Oxidation Products and Reactions

Research on the oxidation products and reactions of dihydro-1,2,4-triazin-6(1H)-ones offers valuable information on the chemical reactivity and potential transformations of triazine derivatives. This knowledge is essential for developing new synthetic routes and applications for these compounds (Collins et al., 1999).

Future Directions

properties

IUPAC Name |

3-[[4-amino-6-(N-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O2/c1-24(12-5-3-2-4-6-12)17-22-15(21-16(20)23-17)10-25-13-9-11(19)7-8-14(13)27-18(25)26/h2-9H,10H2,1H3,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVVBEJUMQRGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)CN3C4=C(C=CC(=C4)Cl)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2921301.png)

![benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2921304.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![benzyl 4-[(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate hydrochloride](/img/structure/B2921306.png)

![5-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B2921307.png)

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2921316.png)

![4,6-Dimethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2921317.png)